Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Dual Inhibition of Key Inflammatory Proteases
JNJ-10311795, also known as RWJ-355871, is a potent, small-molecule inhibitor targeting two key serine proteases implicated in the inflammatory cascade: neutrophil cathepsin G and mast cell chymase.[1][2] By simultaneously blocking the activity of these enzymes, JNJ-10311795 demonstrates significant anti-inflammatory effects in preclinical models, suggesting its therapeutic potential in inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][3]
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of JNJ-10311795 against its primary targets has been quantified through kinetic assays. The equilibrium dissociation constants (Ki) highlight the compound's high affinity for both proteases.
| Target Enzyme | Source | Ki (nM) |
| Cathepsin G | Human Neutrophil | 38 |
| Chymase | Human Mast Cell | 2.3 |
In Vivo Anti-Inflammatory Efficacy
Preclinical studies in animal models of inflammation have demonstrated the significant anti-inflammatory properties of JNJ-10311795. The compound has been shown to reduce key inflammatory markers and cellular infiltration in response to inflammatory stimuli.
Glycogen-Induced Peritonitis in Rats
In a rat model of glycogen-induced peritonitis, administration of JNJ-10311795 led to a marked reduction in the influx of neutrophils into the peritoneal cavity. Furthermore, the compound reversed the increase in several pro-inflammatory mediators.[1]
| Inflammatory Mediator | Effect of JNJ-10311795 |
| Interleukin-1α (IL-1α) | Reduction |
| Interleukin-1β (IL-1β) | Reduction |
| Tumor Necrosis Factor-α (TNF-α) | Reduction |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Reduction |
Lipopolysaccharide-Induced Airway Inflammation in Rats
In a rat model of lipopolysaccharide (LPS)-induced airway inflammation, JNJ-10311795 treatment effectively reversed the increase in airway nitric oxide levels, a key marker of inflammatory response in the lungs.[1]
Ovalbumin-Induced Paw Edema in Rats
In a model of allergic inflammation, intravenous administration of JNJ-10311795 in ovalbumin (OVA)-sensitized rats resulted in a dose-dependent reduction of paw edema, demonstrating its ability to counteract mast cell-mediated inflammatory responses.[3]
Antigen-Induced Airway Responses in Allergic Sheep
In a sheep model of asthma, aerosolized JNJ-10311795 provided dose-dependent inhibition of the early and late-phase bronchoconstrictor responses to antigen challenge. It also attenuated the subsequent airway hyperresponsiveness.[3]
Mechanism of Action: Interruption of Protease-Driven Inflammatory Signaling
The anti-inflammatory effects of JNJ-10311795 are a direct consequence of its inhibition of cathepsin G and chymase. These proteases, when released by activated neutrophils and mast cells respectively, contribute to inflammation through several mechanisms. By blocking their enzymatic activity, JNJ-10311795 interferes with these downstream signaling events.
dot
digraph "JNJ-10311795_Mechanism_of_Action" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Conceptual Signaling Pathway of JNJ-10311795 Action", pad="0.5", nodesep="0.5", ranksep="0.5"];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10];
// Nodes
Inflammatory_Stimulus [label="Inflammatory\nStimulus", fillcolor="#FBBC05", fontcolor="#202124"];
Neutrophil_Activation [label="Neutrophil\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Mast_Cell_Activation [label="Mast Cell\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Cathepsin_G [label="Cathepsin G", fillcolor="#F1F3F4", fontcolor="#202124"];
Chymase [label="Chymase", fillcolor="#F1F3F4", fontcolor="#202124"];
JNJ10311795 [label="JNJ-10311795", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
PARs_Activation [label="Protease-Activated\nReceptor (PAR)\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"];
Cytokine_Processing [label="Pro-inflammatory\nCytokine/Chemokine\nProcessing & Activation", fillcolor="#F1F3F4", fontcolor="#202124"];
ECM_Degradation [label="Extracellular Matrix\nDegradation", fillcolor="#F1F3F4", fontcolor="#202124"];
Inflammatory_Response [label="Inflammatory\nResponse\n(e.g., Cytokine Release,\nCell Infiltration)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
Inflammatory_Stimulus -> Neutrophil_Activation;
Inflammatory_Stimulus -> Mast_Cell_Activation;
Neutrophil_Activation -> Cathepsin_G [label="Release"];
Mast_Cell_Activation -> Chymase [label="Release"];
JNJ10311795 -> Cathepsin_G [arrowhead=tee, color="#EA4335", penwidth=2];
JNJ10311795 -> Chymase [arrowhead=tee, color="#EA4335", penwidth=2];
Cathepsin_G -> PARs_Activation;
Chymase -> PARs_Activation;
Cathepsin_G -> Cytokine_Processing;
Chymase -> Cytokine_Processing;
Cathepsin_G -> ECM_Degradation;
Chymase -> ECM_Degradation;
PARs_Activation -> Inflammatory_Response;
Cytokine_Processing -> Inflammatory_Response;
ECM_Degradation -> Inflammatory_Response [style=dashed, label="contributes to"];
}
}
Caption: JNJ-10311795 inhibits cathepsin G and chymase, blocking downstream inflammatory signaling.
Experimental Protocols
Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (Ki) of JNJ-10311795 against human neutrophil cathepsin G and human mast cell chymase.
Methodology:
-
Purified human neutrophil cathepsin G and human chymase are used.
-
A chromogenic or fluorogenic substrate specific for each enzyme is prepared in a suitable buffer (e.g., HEPES or Tris-HCl).
-
The inhibitor, JNJ-10311795, is serially diluted to a range of concentrations.
-
The enzyme, inhibitor, and substrate are incubated together in a microplate format.
-
The rate of substrate hydrolysis is measured spectrophotometrically or fluorometrically over time.
-
The initial reaction velocities are plotted against the inhibitor concentration.
-
The data are fitted to the Morrison equation for tight-binding inhibitors to determine the Ki value.
Glycogen-Induced Peritonitis in Rats
Objective: To evaluate the in vivo anti-inflammatory effect of JNJ-10311795 on neutrophil infiltration and cytokine production.
Methodology:
-
Male Wistar rats are used for the study.
-
A baseline peritoneal lavage is performed to determine the resident cell population.
-
JNJ-10311795 or vehicle is administered to the rats (e.g., intravenously or orally) at various doses.
-
Peritonitis is induced by intraperitoneal injection of a sterile glycogen solution.
-
At a specified time point (e.g., 4 hours) after glycogen injection, the animals are euthanized, and a peritoneal lavage is performed.
-
The total number of infiltrating cells in the lavage fluid is determined using a hemocytometer.
-
Differential cell counts are performed on stained cytospin preparations to quantify neutrophil influx.
-
The lavage fluid is centrifuged, and the supernatant is collected for the measurement of inflammatory mediators (IL-1α, IL-1β, TNF-α, MCP-1) using specific ELISA kits.
dot
digraph "Peritonitis_Workflow" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Experimental Workflow for Glycogen-Induced Peritonitis Model", pad="0.5", nodesep="0.5", ranksep="0.5"];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10];
// Nodes
Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
Animal_Prep [label="Acclimatize\nMale Wistar Rats", fillcolor="#F1F3F4", fontcolor="#202124"];
Treatment [label="Administer JNJ-10311795\nor Vehicle", fillcolor="#FBBC05", fontcolor="#202124"];
Induction [label="Induce Peritonitis\n(Intraperitoneal Glycogen)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Incubation [label="Incubate for 4 hours", fillcolor="#F1F3F4", fontcolor="#202124"];
Euthanasia [label="Euthanize and Perform\nPeritoneal Lavage", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Cell_Analysis [label="Cell Count and\nDifferential Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
Cytokine_Analysis [label="Measure Inflammatory\nMediators (ELISA)", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges
Start -> Animal_Prep;
Animal_Prep -> Treatment;
Treatment -> Induction;
Induction -> Incubation;
Incubation -> Euthanasia;
Euthanasia -> Cell_Analysis;
Euthanasia -> Cytokine_Analysis;
Cell_Analysis -> End;
Cytokine_Analysis -> End;
}
}
Caption: Workflow of the in vivo glycogen-induced peritonitis model.
Antigen-Induced Airway Responses in Allergic Sheep
Objective: To assess the efficacy of aerosolized JNJ-10311795 in a large animal model of allergic asthma.
Methodology:
-
Sheep with a documented allergic response to Ascaris suum antigen are used.
-
Baseline airway mechanics, including specific lung resistance (SRL), are measured.
-
The sheep are pre-treated with an aerosolized formulation of JNJ-10311795 or a vehicle control.
-
The animals are then challenged with an aerosolized Ascaris suum antigen.
-
SRL is measured immediately after antigen challenge (early-phase response) and then hourly for several hours (late-phase response).
-
Airway hyperresponsiveness to carbachol is assessed 24 hours after antigen challenge.
-
The percentage inhibition of the early and late responses and the attenuation of airway hyperresponsiveness are calculated for the JNJ-10311795-treated group compared to the control group.
Conclusion
JNJ-10311795 is a potent dual inhibitor of neutrophil cathepsin G and mast cell chymase with demonstrated anti-inflammatory activity in multiple preclinical models. Its mechanism of action, centered on the inhibition of key inflammatory proteases, presents a promising therapeutic strategy for the treatment of inflammatory diseases. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this and similar compounds.
References